oryzalexin S oryzalexin S Oryzalexin S is a diterpenoid.
oryzalexin S is a natural product found in Oryza sativa and Laurencia with data available.
Brand Name: Vulcanchem
CAS No.: 143437-61-0
VCID: VC0192034
InChI: InChI=1S/C20H32O2/c1-13-8-15-4-5-17-18(2,12-21)10-16(22)11-19(17,3)20(15)7-6-14(13)9-20/h8,14-17,21-22H,4-7,9-12H2,1-3H3/t14-,15+,16+,17+,18-,19+,20-/m1/s1
SMILES: CC1=CC2CCC3C(CC(CC3(C24CCC1C4)C)O)(C)CO
Molecular Formula: C20H32O2
Molecular Weight: 304.47

oryzalexin S

CAS No.: 143437-61-0

Cat. No.: VC0192034

Molecular Formula: C20H32O2

Molecular Weight: 304.47

* For research use only. Not for human or veterinary use.

oryzalexin S - 143437-61-0

Specification

CAS No. 143437-61-0
Molecular Formula C20H32O2
Molecular Weight 304.47
IUPAC Name (1R,2S,4R,6S,7R,10S,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-en-4-ol
Standard InChI InChI=1S/C20H32O2/c1-13-8-15-4-5-17-18(2,12-21)10-16(22)11-19(17,3)20(15)7-6-14(13)9-20/h8,14-17,21-22H,4-7,9-12H2,1-3H3/t14-,15+,16+,17+,18-,19+,20-/m1/s1
SMILES CC1=CC2CCC3C(CC(CC3(C24CCC1C4)C)O)(C)CO

Introduction

Chemical Structure and Properties

Molecular Composition

Oryzalexin S is a diterpenoid with the molecular formula C20H32O2 and a molecular weight of 304.5 g/mol . Its full chemical name is (1R,2S,4R,6S,7R,10S,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-en-4-ol, representing its complex tetracyclic structure . The compound has been assigned the CAS registry number 143437-61-0 and is classified in the ChEBI database as CHEBI:170109 . Structurally, oryzalexin S features a complex ring system with hydroxyl groups at specific positions that are essential for its biological activity.

Oryzalexin S belongs to a family of diterpenoid phytoalexins produced by rice, which include other compounds such as oryzalexins A-F that share similar biosynthetic origins but differ in their structural configurations and hydroxylation patterns . Unlike its relatives that are derived from ent-sandaracopimaradiene, oryzalexin S has a distinct biosynthetic route stemming from syn-stemarene .

Physical and Chemical Characteristics

The physical properties of oryzalexin S reflect its diterpenoid nature, featuring a complex polycyclic skeleton with specific stereochemistry at multiple positions. This compound contains two hydroxyl groups positioned at carbon 2 (C2α) and carbon 19 (C19) that are crucial for its final structure and biological function . The presence of these hydroxyl groups contributes to the compound's polarity and potential for hydrogen bonding, which may influence its interaction with biological targets.

Table 1: Physical and Chemical Properties of Oryzalexin S

PropertyValue
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Chemical ClassDiterpenoid
Key Functional GroupsHydroxyl groups at C2α and C19
Natural SourcesOryza sativa, Laurencia
CAS Number143437-61-0

Biosynthesis Pathway

Overview of Biosynthetic Pathway

The biosynthesis of oryzalexin S represents a remarkable example of a "cross-stitched" metabolic pathway that involves enzymes encoded by genes from two distinct biosynthetic gene clusters (BGCs) in the rice genome . This pathway begins with the formation of syn-copalyl diphosphate (syn-CPP) catalyzed by OsCPS4, followed by conversion to syn-stemarene by the syn-stemarene synthase OsKSL8 . The subsequent steps involve sequential hydroxylation reactions at specific carbon positions.

The first hydroxylation occurs at carbon 19 (C19), catalyzed by cytochrome P450 enzymes CYP99A2 and CYP99A3, resulting in the formation of syn-stemar-13-en-19-ol . The second hydroxylation takes place at carbon 2 (C2α) and is catalyzed by CYP71Z21 and CYP71Z22, completing the biosynthesis of oryzalexin S . Experimental evidence has demonstrated that the preferred sequence is initial C19-hydroxylation followed by C2α-hydroxylation, as indicated by the accumulation of syn-stemar-13-en-2α-ol in engineered Escherichia coli expressing the complete pathway .

Enzymes Involved in Oryzalexin S Biosynthesis

The biosynthesis of oryzalexin S involves several key enzymes that catalyze specific reactions in the pathway:

  • OsCPS4 (syn-copalyl diphosphate synthase): Catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to syn-copalyl diphosphate (syn-CPP) .

  • OsKSL8 (syn-stemarene synthase): Converts syn-CPP to syn-stemarene. Notably, there are two subspecies-specific alleles of this gene: OsKSL8j found in japonica rice and OsKSL8i (originally designated as OsKSL11) in indica rice, with significant functional differences .

  • CYP99A2 and CYP99A3 (cytochrome P450 monooxygenases): Catalyze the hydroxylation of syn-stemarene at C19 to form syn-stemar-13-en-19-ol .

  • CYP71Z21 and CYP71Z22 (cytochrome P450 monooxygenases): Catalyze the hydroxylation at C2α of syn-stemar-13-en-19-ol to produce oryzalexin S .

The sequential and coordinated action of these enzymes ensures the precise formation of oryzalexin S with its specific stereochemistry and hydroxylation pattern.

Gene Clusters and Regulation

A fascinating aspect of oryzalexin S biosynthesis is the distribution of the relevant genes across two distinct biosynthetic gene clusters (BGCs) in the rice genome:

  • Chromosome 4 BGC (c4BGC): Contains the genes encoding OsCPS4 and CYP99A2/3, which are involved in the initial steps of the pathway leading to syn-stemar-13-en-19-ol .

  • Chromosome 7 BGC (c7BGC): Contains the genes encoding CYP71Z21/22, which catalyze the final hydroxylation step to produce oryzalexin S .

The distribution of these genes across rice subspecies reveals interesting evolutionary patterns. The c4BGC is widely conserved across rice species and subspecies, while the c7BGC is primarily associated with japonica subspecies and is rarely found in indica . Similarly, the OsKSL8j allele (producing syn-stemarene) appears to be retained only in temperate japonica cultivars, while tropical and subtropical japonica cultivars contain the OsKSL8i allele, which produces syn-stemodene instead . This suggests a potential disappearance of oryzalexin S production in certain rice varieties due to introgression from indica to subtropical japonica .

Table 2: Biosynthetic Genes and Their Genomic Organization for Oryzalexin S Production

GeneFunctionGenomic LocationSubspecies Distribution
OsCPS4syn-CPP synthasec4BGCWidely conserved
OsKSL8jsyn-stemarene synthaseNot in BGCsTemperate japonica, O. rufipogon
OsKSL8i (OsKSL11)syn-stemodene synthaseNot in BGCsIndica, tropical/subtropical japonica
CYP99A2/3C19-hydroxylationc4BGCWidely conserved
CYP71Z21/22C2α-hydroxylationc7BGCPrimarily japonica

Biological Role and Function

Distribution in Rice Species and Varieties

The capability to produce oryzalexin S appears to have a specific distribution pattern among rice species and subspecies, reflecting the evolutionary history and domestication of rice. The biosynthetic pathway for oryzalexin S requires the presence of functional OsKSL8j (producing syn-stemarene), CYP99A2/3, and CYP71Z21/22 . Based on genomic analyses, this complete pathway seems to be present primarily in temperate japonica rice cultivars and certain accessions of Oryza rufipogon, the wild progenitor of Asian cultivated rice .

Interestingly, the capacity for oryzalexin S production appears to be disappearing in tropical and subtropical japonica rice cultivars due to the replacement of OsKSL8j with OsKSL8i (formerly known as OsKSL11), which produces syn-stemodene instead of syn-stemarene . This replacement is suggested to result from introgression from indica rice into subtropical japonica varieties . The functional significance of this change in terms of rice defense capabilities and adaptation to different environments remains an open question for further research.

Research Developments and Future Perspectives

Future Research Directions

Several promising avenues for future research on oryzalexin S can be identified:

  • Detailed characterization of the antimicrobial activity of oryzalexin S against specific rice pathogens, which would provide insights into its role in rice defense.

  • Investigation of the factors that regulate the expression of the genes involved in oryzalexin S biosynthesis, including potential transcription factors and signaling pathways that respond to pathogen attack.

  • Exploration of the evolutionary forces driving the apparent replacement of OsKSL8j with OsKSL8i in tropical and subtropical japonica rice, and the consequences of this change for rice defense capabilities.

  • Assessment of the potential for manipulating oryzalexin S production through breeding or genetic engineering approaches to enhance rice resistance to pathogens.

  • Structural studies of the enzymes involved in oryzalexin S biosynthesis, particularly the cytochrome P450 monooxygenases, to understand the molecular basis of their substrate specificity and regioselectivity.

These research directions would contribute to a more comprehensive understanding of oryzalexin S and its role in rice biology, potentially leading to applications in crop improvement and protection.

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